molecular formula C18H21NO2 B1518589 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid CAS No. 1157325-19-3

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid

Cat. No.: B1518589
CAS No.: 1157325-19-3
M. Wt: 283.4 g/mol
InChI Key: QRRAMXGTVIWMAF-UHFFFAOYSA-N
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Description

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid (CAS: 1375472-41-5) is a substituted benzoic acid derivative featuring a 2,5-dimethylphenyl ethylamino group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

4-[1-(2,5-dimethylphenyl)ethylamino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRAMXGTVIWMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157325-19-3
Record name 4-{[1-(2,5-dimethylphenyl)ethyl]amino}-3-methylbenzoic acid
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Biological Activity

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid, also known by its molecular formula C18H21NO2C_{18}H_{21}NO_2 and CAS Number 1157325-19-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 283.4 g/mol
  • Structure : The compound features a benzoic acid moiety with an amine substitution that significantly influences its biological interactions.

Biological Activity Overview

The biological activity of 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid can be summarized as follows:

  • Anti-inflammatory Activity : The compound has shown promise as a selective inhibitor in inflammatory pathways. It acts on the prostaglandin E2 (PGE2) signaling pathway, which is crucial in mediating inflammatory responses.
  • Antitumor Effects : Preliminary studies indicate potential antitumor activity, particularly through mechanisms involving the inhibition of key enzymes associated with cancer cell proliferation.

The mechanisms by which 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid exerts its effects include:

  • Inhibition of Cyclooxygenase Enzymes : By inhibiting cyclooxygenase (COX) enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Modulation of Cellular Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its antitumor effects.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound inhibited PGE2-induced TNFα production in human whole blood assays with an IC50 value of approximately 123 nM. This suggests a significant anti-inflammatory potential compared to standard NSAIDs like diclofenac .
  • Antitumor Research : In animal models, compounds structurally related to 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid exhibited notable antitumor effects. These studies highlighted the compound's ability to inhibit tumor growth and promote apoptosis in cancer cells .
  • Pharmacokinetic Profiling : Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further clinical development .

Data Table: Summary of Biological Activities

Activity TypeMechanismObservationsReferences
Anti-inflammatoryCOX inhibitionIC50 = 123 nM in human blood assays
AntitumorApoptosis inductionSignificant tumor growth inhibition
PharmacokineticsAbsorption and distributionFavorable profiles for clinical use

Scientific Research Applications

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid is an organic compound with the molecular formula C18H21NO2C_{18}H_{21}NO_2 and a molecular weight of 283.4 . It has a CAS Number of 1157325-19-3 .

Structural Information:

  • Molecular Formula: C18H21NO2C_{18}H_{21}NO_2
  • SMILES: CC1=CC(=C(C=C1)C)C(C)NC2=C(C=C(C=C2)C(=O)O)CCC1=CC(=C(C=C1)C)C(C)NC2=C(C=C(C=C2)C(=O)O)C
  • InChI: InChI=1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21)
  • InChIKey: QRRAMXGTVIWMAF-UHFFFAOYSA-N

Predicted Collision Cross Section:
The predicted collision cross sections for different adducts of the compound are :

  • M+HM+H+ : m/z = 284.16451, Predicted CCS = 168.7 Ų
  • M+NaM+Na+ : m/z = 306.14645, Predicted CCS = 181.9 Ų
  • M+NH4M+NH4+ : m/z = 301.19105, Predicted CCS = 176.2 Ų
  • M+KM+K+ : m/z = 322.12039, Predicted CCS = 175.3 Ų
  • MHM-H- : m/z = 282.14995, Predicted CCS = 173.0 Ų
  • M+Na2HM+Na-2H- : m/z = 304.13190, Predicted CCS = 175.8 Ų
  • MM+: m/z = 283.15668, Predicted CCS = 171.8 Ų
  • MM-: m/z = 283.15778, Predicted CCS = 171.8 Ų

The compound features a benzoic acid moiety with an amine substitution that significantly influences its biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid with two closely related compounds from the same chemical family, as described in Monatshefte für Chemie (2018) :

Property 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j)
Molecular Formula C₁₈H₂₁NO₂ C₂₄H₁₈N₄O₆ C₂₅H₂₀N₄O₇
Substituents 2,5-Dimethylphenyl ethylamino, 3-methyl Phenoxy, 4-formyl-2-methoxyphenoxy, triazine 4-Methoxyphenoxy, 4-formyl-2-methoxyphenoxy, triazine
Melting Point Not reported 217.5–220 °C 180–182 °C
Synthetic Yield Not reported Quantitative yield Quantitative yield
Key Functional Groups Benzoic acid, secondary amine, methyl, dimethylphenyl Benzoic acid, triazine, aldehyde, methoxy Benzoic acid, triazine, aldehyde, methoxy
Applications Underexplored (potential: ligand design, drug intermediates) Supramolecular assemblies, crystal engineering Supramolecular assemblies, hydrogen-bonded networks

Structural and Functional Differences

Backbone Complexity: The target compound lacks the triazine core present in analogs 4i and 4j, which is critical for forming extended hydrogen-bonded networks in supramolecular chemistry . The methoxy and aldehyde groups in 4i and 4j enable diverse intermolecular interactions (e.g., hydrogen bonding with carboxylic acid groups), as highlighted in studies on hydrogen-bonding patterns .

However, Pd/C-catalyzed coupling methods (as in ) may be relevant for introducing aromatic substituents .

Thermal Stability: The lower melting point of 4j (180–182 °C) compared to 4i (217.5–220 °C) suggests that additional methoxy groups may disrupt crystal packing efficiency, a phenomenon consistent with Etter’s hydrogen-bonding graph-set analysis .

Research Implications and Gaps

  • 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid shows structural novelty but lacks reported data on crystallography, solubility, or bioactivity. In contrast, analogs 4i and 4j have well-documented roles in crystal engineering .
  • Future studies should prioritize crystallographic analysis (using tools like SHELXL ) to elucidate hydrogen-bonding motifs and compare them with triazine-containing analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid
Reactant of Route 2
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4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid

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